molecular formula C13H23NO4 B1458423 Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate CAS No. 165273-03-0

Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate

Cat. No.: B1458423
CAS No.: 165273-03-0
M. Wt: 257.33 g/mol
InChI Key: NOPQWBHHNZWJOD-NXEZZACHSA-N
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Description

Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and is protected by a tert-butoxycarbonyl (Boc) group. The stereochemistry of the compound is defined by the (2R,4R) configuration, indicating the specific three-dimensional arrangement of the atoms around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the pyrrolidine ring. This is usually achieved using tert-butyl chloroformate in the presence of a base.

    Esterification: The carboxylate group is introduced through esterification reactions, often using ethyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable method .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and reactivity in various chemical reactions. Its versatility in synthetic applications and its role as an intermediate in pharmaceutical synthesis highlight its importance in both research and industry .

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2R,4R)-4-methylpyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-6-17-11(15)10-7-9(2)8-14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPQWBHHNZWJOD-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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